molecular formula C8H9F2NO3S B13485556 2-Difluoromethoxy-6-methylbenzenesulfonamide

2-Difluoromethoxy-6-methylbenzenesulfonamide

Cat. No.: B13485556
M. Wt: 237.23 g/mol
InChI Key: JGNOTAFOZRSSFK-UHFFFAOYSA-N
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Description

2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of the difluoromethoxy group in this compound adds unique properties that can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethoxy group into a benzene ring followed by sulfonamide formation. One common method involves the reaction of 2-(difluoromethoxy)-6-methylbenzene with sulfonamide precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as an antibiotic or other medicinal uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, influencing biological pathways. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(difluoromethoxy)-6-methylbenzene-1-sulfonamide is unique due to the combination of the difluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination is less common compared to other fluorinated compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

2-(difluoromethoxy)-6-methylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c1-5-3-2-4-6(14-8(9)10)7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13)

InChI Key

JGNOTAFOZRSSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(F)F)S(=O)(=O)N

Origin of Product

United States

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